1-Iodo-4-phenoxybenzene
Overview
Description
It is a high-purity organic reagent and an important intermediate in pharmaceutical synthesis . The compound is characterized by the presence of an iodine atom and a phenoxy group attached to a benzene ring, making it a valuable building block in organic chemistry.
Preparation Methods
1-Iodo-4-phenoxybenzene can be synthesized through various methods. One common synthetic route involves the iodination of 4-phenoxyaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .
Industrial production methods often involve the use of electrophilic aromatic substitution reactions, where the phenoxybenzene undergoes iodination in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
1-Iodo-4-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding phenoxybenzoic acids or reduced to form phenoxybenzene derivatives.
Coupling Reactions: It is often used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved .
Scientific Research Applications
1-Iodo-4-phenoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is utilized in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Iodo-4-phenoxybenzene primarily involves its role as an electrophile in various organic reactions. The iodine atom, being highly electronegative, makes the compound susceptible to nucleophilic attack. This property is exploited in cross-coupling reactions where the compound forms new carbon-carbon bonds through the interaction with palladium catalysts and nucleophiles .
Comparison with Similar Compounds
1-Iodo-4-phenoxybenzene can be compared with other similar compounds such as:
- 4-Iodophenyl phenyl ether
- 4-Iododiphenylether
- 4-Phenoxyiodobenzene
These compounds share similar structural features but differ in their reactivity and applications. The presence of the iodine atom in this compound makes it particularly useful in cross-coupling reactions, distinguishing it from other phenoxybenzene derivatives .
Properties
IUPAC Name |
1-iodo-4-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKOUDYNKRCDEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334337 | |
Record name | 1-Iodo-4-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2974-94-9 | |
Record name | 1-Iodo-4-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iododiphenyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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